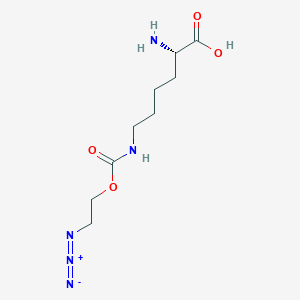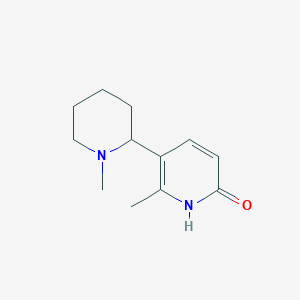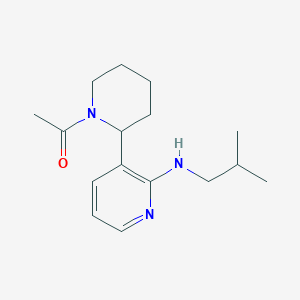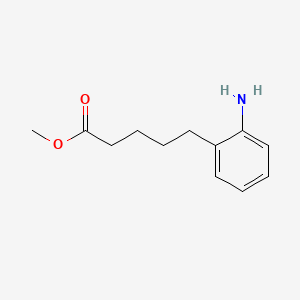![molecular formula C30H39N7O8S2-2 B11820194 N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(dimetilamino)etil-metilamino]-4-metoxi-5-[[4-(1-metilindol-3-il)pirimidin-2-il]amino]fenil]prop-2-enamida; metanosulfonato es un complejo compuesto orgánico con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales como dimetilamino, metoxi y unidades de indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-[2-(dimetilamino)etil-metilamino]-4-metoxi-5-[[4-(1-metilindol-3-il)pirimidin-2-il]amino]fenil]prop-2-enamida; metanosulfonato implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen:
Formación de la unidad de indol: Esto se puede lograr mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.
Unión del anillo de pirimidina: Este paso implica la condensación del derivado de indol con un precursor de pirimidina adecuado.
Introducción del grupo dimetilaminoetil: Esto se realiza típicamente mediante reacciones de alquilación utilizando cloruro de dimetilaminoetil.
Adición del grupo metoxi: Esto se puede introducir mediante reacciones de metilación utilizando yoduro de metilo o sulfato de dimetilo.
Acoplamiento final y formación de metanosulfonato: El producto final se obtiene acoplando el intermedio con prop-2-enamida y convirtiéndolo a la sal de metanosulfonato usando ácido metanosulfónico.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-[2-(dimetilamino)etil-metilamino]-4-metoxi-5-[[4-(1-metilindol-3-il)pirimidin-2-il]amino]fenil]prop-2-enamida; metanosulfonato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos dimetilamino y metoxi, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Óxidos correspondientes y derivados hidroxilados.
Reducción: Aminas y alcoholes reducidos.
Sustitución: Derivados alquilados o acilados.
Aplicaciones Científicas De Investigación
N-[2-[2-(dimetilamino)etil-metilamino]-4-metoxi-5-[[4-(1-metilindol-3-il)pirimidin-2-il)amino]fenil]prop-2-enamida; metanosulfonato tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se emplea en el estudio de procesos celulares y como una sonda fluorescente para imágenes.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en la investigación del cáncer, debido a su capacidad para interactuar con objetivos moleculares específicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos revestimientos y adhesivos.
Mecanismo De Acción
El compuesto ejerce sus efectos mediante interacciones con objetivos moleculares específicos, como enzimas y receptores. El mecanismo de acción implica la unión a estos objetivos, lo que lleva a la modulación de su actividad y las respuestas celulares posteriores. Las vías involucradas pueden incluir la transducción de señales, la expresión génica y la regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- N-[2-(dimetilamino)etil]metacrilato
- N,N-dimetilaminoetil metacrilato
- N-[2-(dimetilamino)etil]-2-(metilamino)acetamida
Unicidad
N-[2-[2-(dimetilamino)etil-metilamino]-4-metoxi-5-[[4-(1-metilindol-3-il)pirimidin-2-il)amino]fenil]prop-2-enamida; metanosulfonato se destaca por su combinación única de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su capacidad para interactuar con múltiples objetivos moleculares lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C30H39N7O8S2-2 |
|---|---|
Peso molecular |
689.8 g/mol |
Nombre IUPAC |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate |
InChI |
InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)/p-2 |
Clave InChI |
RPUCCTLBBCSFEX-UHFFFAOYSA-L |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)


![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)


